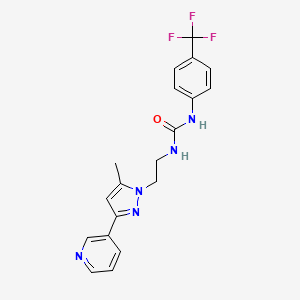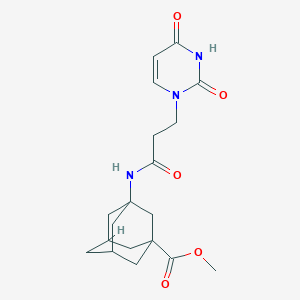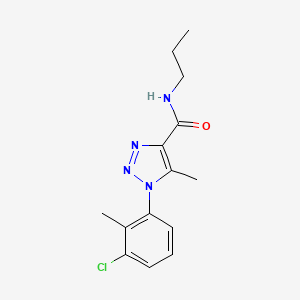
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a propyl group (-CH2CH2CH3), and a chloro-methylphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the triazole ring might participate in various substitution reactions .科学的研究の応用
Triazole Derivatives and Pharmacological Properties
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives known for their valuable pharmacological properties. For example, some triazole compounds have been identified to possess anti-convulsive activity and are useful in treating conditions like epilepsy, tension, and agitation (Shelton, 1981).
Antimicrobial Activity
A study explored the antimicrobial activities of novel 1H-1,2,3-triazole-4-carboxamides against primary pathogens, including various bacterial strains and fungal strains. Some compounds in this class demonstrated moderate to good antimicrobial activities and selective action, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Chemical Synthesis and Structural Analysis
Research has been conducted on the synthesis of related triazole carboxamides, which are then characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction. These studies contribute to the understanding of the molecular conformation and interactions of these compounds, which is crucial for their potential application in various fields (Shen et al., 2013).
Combinatorial Chemistry Applications
The synthesis of triazole-4-carboxamides has also been adapted for combinatorial chemistry, allowing for the creation of large libraries of these compounds. This approach is significant for drug discovery and development, offering a method for rapidly synthesizing and screening a wide array of compounds (Pokhodylo et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h5-7H,4,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBZNIOLGBVPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
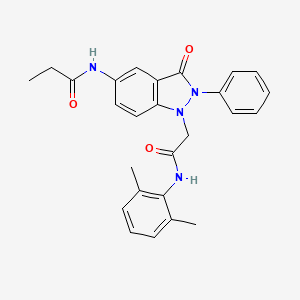
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)
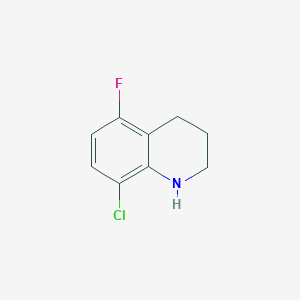
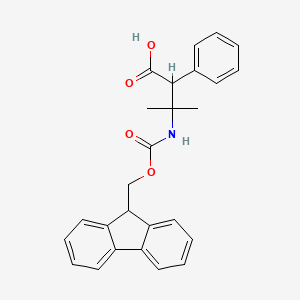

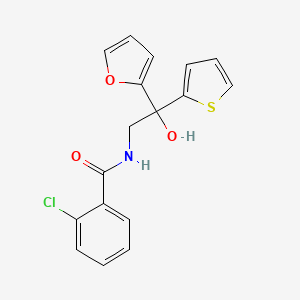
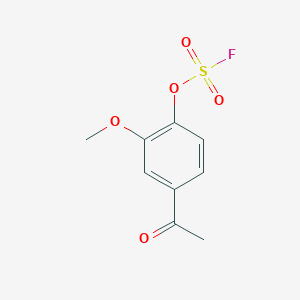
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2983184.png)
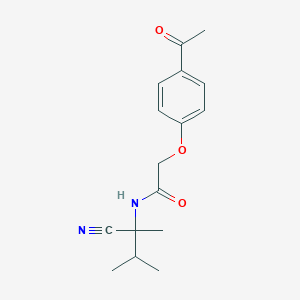
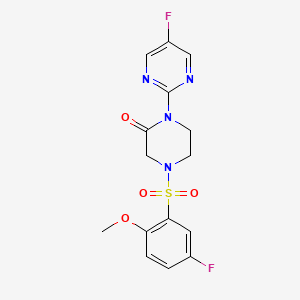

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
